Octa-1,5-dien-7-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octa-1,5-dien-7-yn-3-ol: is an organic compound with the molecular formula C8H10O . It is a member of the alcohol family and contains both double and triple bonds, making it an interesting subject for chemical research. This compound is known for its unique structure, which includes a hydroxyl group (-OH) attached to a carbon chain with conjugated double and triple bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydrostannation/Stille Coupling: One method involves the hydrostannation of hex-1-yn-3-ol followed by a Stille coupling reaction.
Rhodium-Catalyzed Reactions: Another method involves the use of rhodium complexes with NHC-based pincer ligands.
Industrial Production Methods: Industrial production methods for Octa-1,5-dien-7-yn-3-ol are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Alkenes and alkanes.
Substitution: Halogenated alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octa-1,5-dien-7-yn-3-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound is studied for its potential as a signaling molecule. Its structure allows it to interact with various biological pathways .
Medicine: Research is ongoing to explore the potential medicinal applications of this compound. Its ability to undergo various chemical reactions makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials .
Wirkmechanismus
The mechanism of action of Octa-1,5-dien-7-yn-3-ol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with other molecules, while the conjugated double and triple bonds enable it to participate in various chemical reactions . These interactions can affect biological pathways and lead to various effects, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Octa-1,5-dien-3-ol: This compound is similar in structure but lacks the triple bond, making it less reactive in certain chemical reactions.
Linalool: A monoterpenoid with a similar carbon chain but different functional groups.
Uniqueness: Octa-1,5-dien-7-yn-3-ol is unique due to its combination of double and triple bonds along with a hydroxyl group. This structure allows it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
652999-88-7 |
---|---|
Molekularformel |
C8H10O |
Molekulargewicht |
122.16 g/mol |
IUPAC-Name |
octa-1,5-dien-7-yn-3-ol |
InChI |
InChI=1S/C8H10O/c1-3-5-6-7-8(9)4-2/h1,4-6,8-9H,2,7H2 |
InChI-Schlüssel |
HCSWXTNJMVLCMY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(CC=CC#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.